molecular formula C10H19O4P B3273111 Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate CAS No. 58009-66-8

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Cat. No. B3273111
CAS RN: 58009-66-8
M. Wt: 234.23 g/mol
InChI Key: FTZNMXSYERMMBC-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, also known as DCOP , is a chemical compound with the empirical formula C10D11H8O4P . It contains a phosphonate group and a cyclohexyl ring. The deuterium substitution at the 11th position in the cyclohexyl group makes it an isotopically labeled compound .


Synthesis Analysis

The synthesis of DCOP involves the reaction of dimethyl phosphite with cyclohexanone . The phosphorus atom in dimethyl phosphite is replaced by the cyclohexyl-2-oxoethyl group, resulting in the formation of DCOP. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

DCOP exhibits a phosphonate ester structure, where the phosphorus atom is bonded to two methyl groups and the cyclohexyl-2-oxoethyl moiety. The cyclohexyl ring provides steric hindrance, affecting its reactivity and properties .


Chemical Reactions Analysis

  • Metal Complexation : DCOP can form complexes with metal ions, influencing its behavior in catalytic processes .

Physical And Chemical Properties Analysis

  • Isotopic Purity : DCOP with 98% deuterium substitution is commercially available .

Scientific Research Applications

Hetero-Diels-Alder Reactions

Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate, a related compound to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, has been utilized in Hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes. These reactions produce oxaspiro derivatives and demonstrate responsiveness to both electrophilic assistance by solvents and Lewis Acid catalysis. This suggests potential applications in organic synthesis and material science (Schuster & Evans, 1995).

Synthesis of Cycloalkenylphosphonates

Research has shown that regioselective addition of dimethyl phosphite to cycloalkenones followed by oxidation leads to the synthesis of cycloalkenylphosphonates. These compounds have potential applications in pharmaceutical and agricultural chemistry due to their structure and reactivity (Öhler & Zbiral, 1991).

Development of Novel Phosphonic Analogues

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate's analogues have been synthesized in reactions with various amines. These novel cyclic phosphonic analogues hold potential for the development of new chemical entities in medicinal chemistry and drug design (Elż & Slawomir, 1999).

Synthesis of Microsensor Coatings

Phosphonate esters, including those similar to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, have been used in the synthesis of microsensor coatings. These coatings respond selectively to various vapors, indicating potential applications in environmental monitoring and chemical sensing (Katritzky et al., 1990).

Mechanism of Action

  • Chelating Agent : Due to its phosphonate functionality, it can form stable complexes with metal ions, affecting their reactivity .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

  • Biological Studies : Understanding its interactions with enzymes and receptors .

properties

IUPAC Name

1-cyclohexyl-2-dimethoxyphosphorylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZNMXSYERMMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)C1CCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl methylphosphonate (11.73 g, 0.095 mol) in 150 ml of anhydrous THF at -78° C. was added dropwise a solution of n-butyl lithium in hexane (1.67N, 56.7 ml, 0.095 mol) under argon atmosphere, and the mixture was stirred for 30 minutes. To this reaction mixture was added dropwise a solution of methyl cyclohexanecarboxylate (5.6 g, 0.0394 mol) in 10 ml of anhydrous THF. After being stirred for 30 minutes, the reaction mixture was allowed to warm to 0° C., diluted with 5.5 ml of acetic acid and 10 ml of water, and concentrated. 30 ml of water was added to the residue, and the mixture was extracted with ethyl acetate (50 ml×2). The combined ethyl acetate layers were washed with water (20 ml×1) and brine (20 ml×1), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled under reduced pressure to give a colorless transparent oil of dimethyl 2-cyclohexyl-2-oxo-ethylphosphonate (8.62 g, 0.037 mol, yield 93.4%, b.p. 114°-115° C./0.25 mmHg), which was assigned the structure by the following data:
Quantity
11.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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